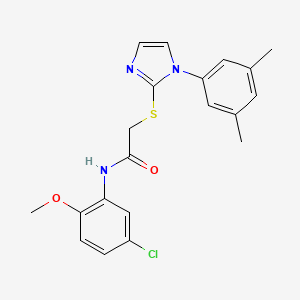
N-(5-chloro-2-methoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, also known by its chemical formula C20H20ClN3O2S, is a compound of interest in pharmacological research due to its potential biological activities. This article compiles various studies and findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H20ClN3O2S
- Molecular Weight : 401.91 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have indicated that this compound may inhibit the proliferation of cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the growth of various cancer cell lines, including breast and lung cancer cells. In vitro studies reported a dose-dependent reduction in cell viability with IC50 values in the micromolar range.
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to the activation of apoptotic pathways. Key markers such as caspase-3 and PARP cleavage were observed, suggesting that it promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle and thereby inhibiting their proliferation.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Targeting Kinases : Preliminary data suggest that this compound may inhibit certain kinases involved in cancer progression, including those in the MAPK and PI3K/Akt signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | Study A |
| Apoptosis Induction | Activates caspase pathways | Study B |
| Cell Cycle Arrest | G0/G1 phase arrest | Study C |
| Kinase Inhibition | Potential inhibition of MAPK/PI3K pathways | Study D |
| ROS Generation | Induces oxidative stress | Study E |
Case Study 1: Breast Cancer Cell Lines
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Apoptotic markers were significantly elevated compared to control groups.
Case Study 2: Lung Cancer Models
Another study focused on A549 lung cancer cells demonstrated similar results, with IC50 values calculated at approximately 8 µM. The compound's ability to induce apoptosis was confirmed through Annexin V/PI staining assays.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-8-14(2)10-16(9-13)24-7-6-22-20(24)27-12-19(25)23-17-11-15(21)4-5-18(17)26-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQPJCHCHAJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













